molecular formula C20H24N6O B10958926 3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10958926
M. Wt: 364.4 g/mol
InChI Key: STGOCYRSJBWIKK-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include cyclopropyl bromide, ethyl pyrazole, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or dimethyl sulfoxide to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

3,6-Dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-3-26-11-12(10-22-26)9-21-20(27)15-8-16(13-4-5-13)23-19-17(15)18(14-6-7-14)24-25(19)2/h8,10-11,13-14H,3-7,9H2,1-2H3,(H,21,27)

InChI Key

STGOCYRSJBWIKK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C4CC4)C5CC5

Origin of Product

United States

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